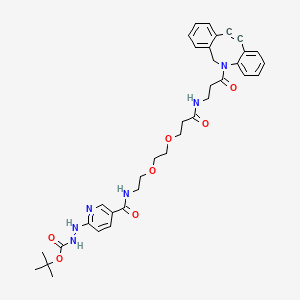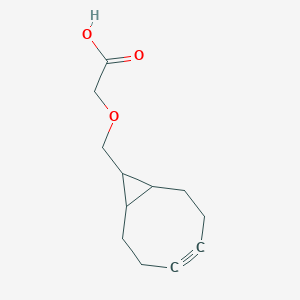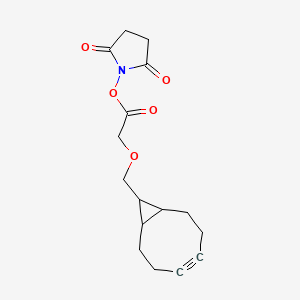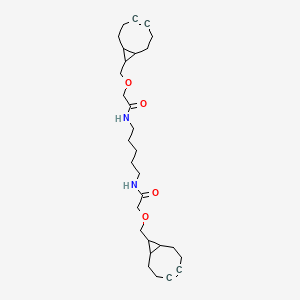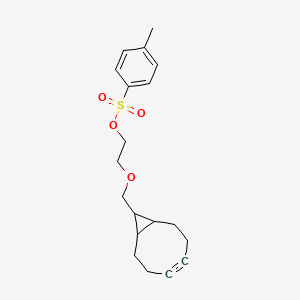
BCN-PEG1-OTs
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BCN-PEG1-OTs, or Bicyclo[6.1.0]nonyne-Polyethylene Glycol 1-Otosylate, is a versatile reagent widely used in bioconjugation chemistry. It contains a BCN group that can selectively react with azides in a bioorthogonal "click" reaction, and a polyethylene glycol (PEG) linker that enhances solubility and biocompatibility of modified molecules. The tosyl (OTs) functional group provides a leaving group for reactions.
Synthetic Routes and Reaction Conditions:
Mechanochemical Synthesis: This method involves solvent-free reactions using high-speed vibration milling, which is efficient and environmentally friendly.
Cationic Ring-Opening Polymerization: BCN-OTs can be used as an initiator for the polymerization of 2-ethyl-2-oxazoline, yielding BCN-functional poly(2-ethyl-2-oxazoline) with high chain end fidelity.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production often involves scaling up the mechanochemical synthesis method, ensuring high purity and consistency.
Custom Synthesis: Companies like AxisPharm offer custom synthesis services for this compound, catering to specific research and development needs.
Types of Reactions:
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): this compound undergoes SPAAC with azides to form stable triazole linkages.
Substitution Reactions: The OTs group can act as a leaving group in nucleophilic substitution reactions.
Common Reagents and Conditions:
Azides: Common azides used include organic azides and azide-functionalized biomolecules.
Conditions: Reactions typically occur at room temperature without the need for a catalyst.
Major Products Formed:
Triazole Linkages: The primary product is a triazole-linked conjugate, which is stable and biocompatible.
Polymer Conjugates: BCN-functional polymers can be synthesized for various applications.
Scientific Research Applications
BCN-PEG1-OTs is extensively used in:
Bioconjugation: It is used to attach biomolecules such as proteins, nucleic acids, and small molecules to various substrates.
Drug Delivery: The PEG linker improves the solubility and biocompatibility of drug molecules, enhancing their delivery to target sites.
Imaging: Conjugation with imaging agents allows for visualization and tracking of cellular processes.
Materials Science: It is used in the development of functional materials with specific properties.
Mechanism:
Bioorthogonal Click Reaction: this compound reacts with azides in a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, forming a stable triazole linkage without interfering with native biological processes.
Molecular Targets and Pathways: The compound targets azide-functionalized molecules, facilitating their conjugation to various substrates.
Comparison with Similar Compounds
BCN-PEG2-OTs: Similar to BCN-PEG1-OTs but with a longer PEG linker, providing different solubility and biocompatibility properties.
BCN-PEG-Maleimide: Contains a maleimide group for conjugation to thiol-containing biomolecules.
BCN-PEG-Biotin: Conjugates biotin to biomolecules for affinity-based applications.
Uniqueness:
This compound: is unique in its combination of a BCN group and a PEG linker, making it highly versatile for bioconjugation and drug delivery applications.
Properties
IUPAC Name |
2-(9-bicyclo[6.1.0]non-4-ynylmethoxy)ethyl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O4S/c1-15-8-10-16(11-9-15)24(20,21)23-13-12-22-14-19-17-6-4-2-3-5-7-18(17)19/h8-11,17-19H,4-7,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHZCXNACUTRCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCC2C3C2CCC#CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
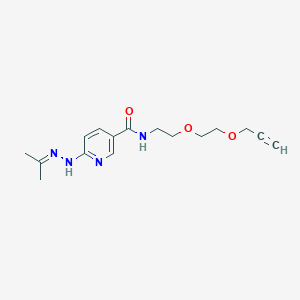
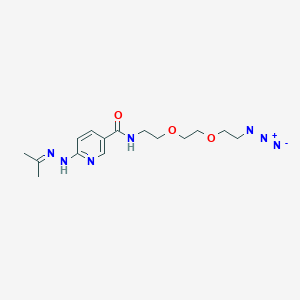
![2-[(3E)-cyclooct-3-en-1-yl]oxyethanol](/img/structure/B8115936.png)
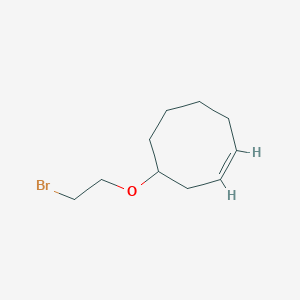
![[(3E)-cyclooct-3-en-1-yl] N-[2-[2-[2-[[6-(2-propan-2-ylidenehydrazinyl)pyridine-3-carbonyl]amino]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8115940.png)
![2-[(3E)-cyclooct-3-en-1-yl]oxyacetic acid](/img/structure/B8115941.png)
![(2,5-dioxopyrrolidin-1-yl) 2-[(3E)-cyclooct-3-en-1-yl]oxyacetate](/img/structure/B8115946.png)
![2-[(3E)-cyclooct-3-en-1-yl]oxyethyl 4-methylbenzenesulfonate](/img/structure/B8115953.png)
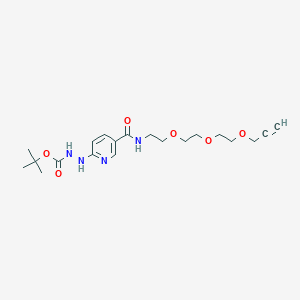
![tert-butyl N-[[5-[2-[2-[2-[[(3E)-cyclooct-3-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethylcarbamoyl]pyridin-2-yl]amino]carbamate](/img/structure/B8115978.png)
